molecular formula C7H10BrN3 B1449252 5-bromo-N,N,4-trimethylpyrimidin-2-amine CAS No. 1368039-53-5

5-bromo-N,N,4-trimethylpyrimidin-2-amine

Cat. No. B1449252
CAS RN: 1368039-53-5
M. Wt: 216.08 g/mol
InChI Key: XYVGYROXVVYBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N,N,4-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 1368039-53-5 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-N,N,4-trimethyl-2-pyrimidinamine .


Molecular Structure Analysis

The InChI code for 5-bromo-N,N,4-trimethylpyrimidin-2-amine is 1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine and amine groups.


Physical And Chemical Properties Analysis

5-bromo-N,N,4-trimethylpyrimidin-2-amine is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Crystallography and Synthesis Studies

5-bromo-N,N,4-trimethylpyrimidin-2-amine has been a subject of research in crystallography and synthesis. For example, a study by Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with a similar compound, 5-bromo-2,4-dichloro-6-methylpyrimidine. This research is significant in understanding the crystal structure and synthesis pathways of related pyrimidine compounds (Doulah et al., 2014).

2. Reaction Mechanisms

The compound's reaction mechanisms have been explored in various studies. Kroon and Plas (2010) examined the reaction of 2-bromo-4-phenylpyrimidine with potassium amide, leading to the formation of 2-amino-4-phenylpyrimidine. Such studies provide insights into the reaction pathways and potential uses of bromo-substituted pyrimidines in chemical synthesis (Kroon & Plas, 2010).

3. Novel Derivative Synthesis

Research has also focused on synthesizing novel derivatives from bromo-substituted pyrimidines. For instance, Bakavoli, Nikpour, and Rahimizadeh (2006) discussed the creation of thiazolo[4,5‐d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, showcasing the compound's potential in creating new chemical entities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

4. Role in Drug Discovery

Finally, the role of similar compounds in drug discovery has been noted. Sun et al. (2020) investigated 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel inhibitors, providing insights into the potential medicinal applications of bromo-substituted pyrimidines (Sun et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-bromo-N,N,4-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5-6(8)4-9-7(10-5)11(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGYROXVVYBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368039-53-5
Record name 5-bromo-N,N,4-trimethylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-bromo-N,N,4-trimethylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N,N,4-trimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.